molecular formula C16H21NO2 B2500938 N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide CAS No. 2128717-31-5

N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide

Cat. No.: B2500938
CAS No.: 2128717-31-5
M. Wt: 259.349
InChI Key: YRMMKRVKIPYKOT-UHFFFAOYSA-N
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Description

N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide is a synthetic organic compound that features a tetrahydronaphthalene moiety linked to a propyl group through an ether bond, and further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.

    Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Propylamine derivatives.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-16(18)17-11-6-12-19-15-10-5-8-13-7-3-4-9-14(13)15/h2-4,7,9,15H,1,5-6,8,10-12H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMMKRVKIPYKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCOC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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